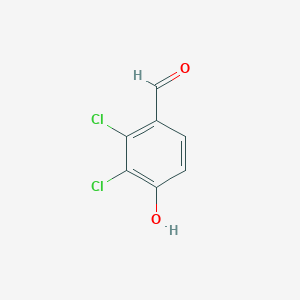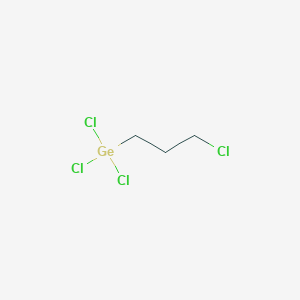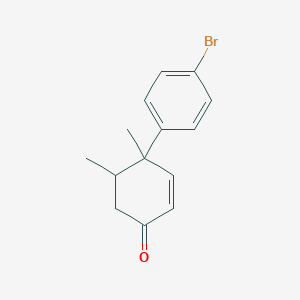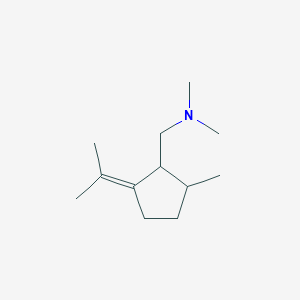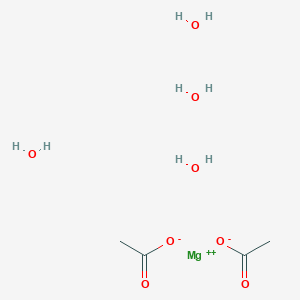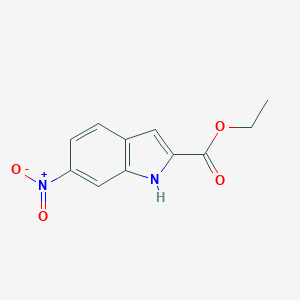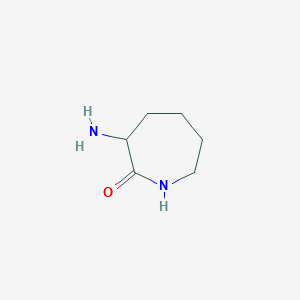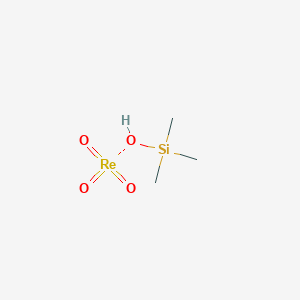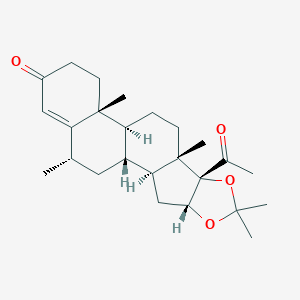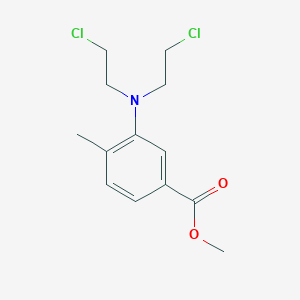
Benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester, commonly known as BCNU, is a chemotherapy drug used to treat various types of cancer, including brain tumors, lymphoma, and multiple myeloma. BCNU is classified as an alkylating agent, which means it works by damaging the DNA of cancer cells, preventing them from dividing and growing. In
作用機序
BCNU works by damaging the DNA of cancer cells, preventing them from dividing and growing. Specifically, BCNU alkylates the DNA at the N7 position of guanine, forming a covalent bond that prevents the DNA from replicating. This leads to cell death and tumor shrinkage.
生化学的および生理学的効果
BCNU has both biochemical and physiological effects on the body. Biochemically, BCNU causes DNA damage and cell death in cancer cells. Physiologically, BCNU can cause side effects such as nausea, vomiting, hair loss, and decreased blood cell counts. These side effects are due to the fact that BCNU can also damage healthy cells in the body.
実験室実験の利点と制限
One advantage of using BCNU in lab experiments is that it is a well-studied and established chemotherapy drug. This means that there is a wealth of information available on its mechanisms of action and effectiveness. However, one limitation of using BCNU in lab experiments is that it can be toxic to both cancer cells and healthy cells, which can make it difficult to study specific effects on cancer cells.
将来の方向性
There are several future directions for research on BCNU. One area of interest is in developing new formulations of BCNU that can increase its effectiveness while minimizing its side effects. Another area of interest is in studying the mechanisms of resistance to BCNU in cancer cells, which could lead to new strategies for overcoming resistance. Finally, there is a need for more research on the long-term effects of BCNU treatment, particularly in survivors of childhood cancer who may be at increased risk for late effects.
合成法
BCNU can be synthesized through the reaction of 1,2-dichloroethane with 1-methyl-1-nitrosourea in the presence of a base, followed by esterification with benzoic acid. The resulting compound is purified through recrystallization and characterized through various spectroscopic techniques.
科学的研究の応用
BCNU has been extensively studied for its anti-cancer properties. It has been shown to be effective in treating various types of cancer, including brain tumors, lymphoma, and multiple myeloma. BCNU is often used in combination with other chemotherapy drugs to increase its effectiveness. In addition, BCNU has been used in research to study the mechanisms of cancer cell growth and division, as well as to develop new cancer treatments.
特性
CAS番号 |
18583-88-5 |
|---|---|
製品名 |
Benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester |
分子式 |
C13H17Cl2NO2 |
分子量 |
290.18 g/mol |
IUPAC名 |
methyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C13H17Cl2NO2/c1-10-3-4-11(13(17)18-2)9-12(10)16(7-5-14)8-6-15/h3-4,9H,5-8H2,1-2H3 |
InChIキー |
RMYQWYZCXZASAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N(CCCl)CCCl |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N(CCCl)CCCl |
その他のCAS番号 |
18583-88-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



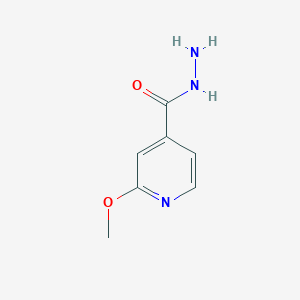

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
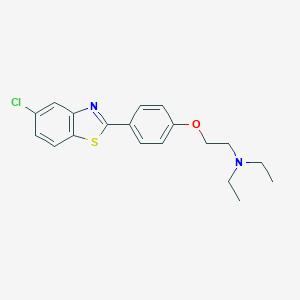
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
